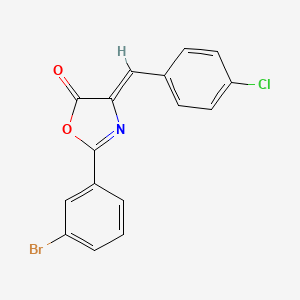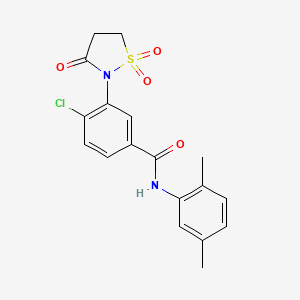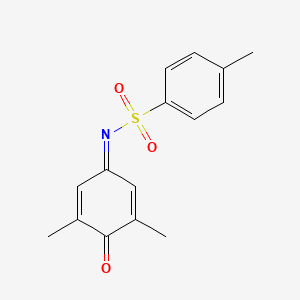
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BRBCO, is a synthetic compound that belongs to the family of oxazolone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. BRBCO is a heterocyclic compound that contains an oxazolone ring and two aromatic rings. The compound has a molecular weight of 407.78 g/mol and a melting point of 232-234°C.
作用機序
The exact mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its potent anticancer activity. The compound has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity, which could make it useful in the development of new antimicrobial agents.
However, one of the limitations of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been shown to be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new analogs of the compound that have improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, which could lead to the development of new anticancer agents. Finally, the potential use of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one as an antimicrobial agent warrants further investigation.
合成法
The synthesis of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromoaniline and 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of the reaction is typically around 50%.
科学的研究の応用
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity.
特性
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-3-1-2-11(9-12)15-19-14(16(20)21-15)8-10-4-6-13(18)7-5-10/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHIVCQSIAIBX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)


![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)
